N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Description
N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a synthetic indole-derived acetamide featuring three critical structural motifs:
- A 2-chlorophenyl group linked via an acetamide moiety.
- An indol-3-yl core substituted at the N1 position with a 2-(morpholin-4-yl)-2-oxoethyl chain.
- A 2-oxoacetamide bridge connecting the indole and chlorophenyl groups.
Its structural complexity, particularly the morpholine ring, enhances solubility and may influence binding to cellular targets like tubulin or kinase enzymes .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-17-6-2-3-7-18(17)24-22(29)21(28)16-13-26(19-8-4-1-5-15(16)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOFNIITOEKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole derivative with the chlorophenyl and morpholine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects in various diseases, including inflammatory conditions and cancer.
Anti-inflammatory Activity
Research indicates that compounds similar to N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide exhibit significant anti-inflammatory properties. For instance, derivatives of indole and pyrazole have been shown to selectively inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammation. Studies have reported that certain compounds in this class demonstrate IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .
Antibacterial Properties
Indole-based compounds are also being explored for their antibacterial effects. A review covering indole/isatin hybrids highlighted their potential as antibacterial agents, suggesting that modifications to the indole structure can enhance activity against various bacterial strains . The unique structural features of this compound may contribute to similar antibacterial properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the morpholine ring and the chlorophenyl substituent plays a significant role in modulating biological activity.
Key Structural Features
The compound's effectiveness can be attributed to:
- Indole Core : Known for its diverse biological activities.
- Morpholine Ring : Enhances solubility and bioavailability.
- Chlorophenyl Substituent : Potentially increases binding affinity to target proteins.
In Vitro Studies
A study conducted on related compounds demonstrated that modifications leading to increased lipophilicity significantly enhanced COX-II inhibition . The findings suggest that this compound could be a candidate for further development as a selective COX-II inhibitor.
Computational Studies
Computational docking studies have indicated strong binding interactions between similar compounds and the active site of COX-II, supporting the hypothesis that this compound may exhibit comparable inhibitory effects . Such studies are essential for guiding future synthesis and optimization efforts.
Potential Therapeutic Uses
Given its promising biological activities, this compound could find applications in:
- Pain Management : As an anti-inflammatory agent.
- Infection Control : As a potential antibacterial treatment.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Table 2: Aromatic Group Impact on Molecular Properties
*Calculated based on molecular formula C22H20ClN3O3.
- 2-Chlorophenyl : The electron-withdrawing chlorine may stabilize the acetamide bond and influence target binding via halogen interactions .
- Pyridin-4-yl : The nitrogen in D-24851’s pyridine ring facilitates interactions with polar residues in tubulin’s binding pocket, a feature absent in the target compound .
Functional Group Modifications
Table 3: Role of Additional Functional Groups
| Compound Name | Functional Group | Impact |
|---|---|---|
| Target Compound | Morpholin-4-yl | Enhances solubility and metabolic stability |
| N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide | Methoxyphenethyl | Increases lipophilicity |
| 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide | Morpholinyl ethyl chain | Extends molecular flexibility |
- The morpholine ring in the target compound and ’s derivative improves aqueous solubility compared to purely aromatic substituents .
Biological Activity
N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a compound belonging to the class of N-acyloxindoles. This class is characterized by its indole ring structure, which is known for a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula:
Key features include:
- Indole Ring: A bicyclic aromatic system that contributes to the compound's biological activity.
- Morpholine Group: Enhances solubility and bioavailability.
- Chloro Substituent: May influence the compound's interaction with biological targets.
- Tubulin Polymerization Inhibition:
-
Apoptotic Pathways:
- The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death.
- Antimicrobial Activity:
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy:
-
Structure-Activity Relationship (SAR):
- Research indicates that modifications on the indole ring and substituents like the morpholine group significantly affect biological activity. For instance, increasing lipophilicity often enhances cellular uptake and bioactivity.
- Antimicrobial Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
